
4-Azetidinomethyl-4'-thiomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azetidinomethyl-4’-thiomethylbenzophenone is an organic compound with the molecular formula C18H19NOS It features a benzophenone core substituted with an azetidinomethyl group at the 4-position and a thiomethyl group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azetidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Azetidinomethyl Group: The azetidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone with azetidine in the presence of a base such as sodium hydride.
Addition of the Thiomethyl Group: The thiomethyl group is typically added through a thiolation reaction, where the benzophenone derivative reacts with a thiol reagent like methylthiol in the presence of a catalyst.
Industrial Production Methods: Industrial production of 4-Azetidinomethyl-4’-thiomethylbenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Derivatives with different substituents replacing the azetidinomethyl group.
Applications De Recherche Scientifique
4-Azetidinomethyl-4’-thiomethylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Azetidinomethyl-4’-thiomethylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidinomethyl and thiomethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Aminomethyl-4’-thiomethylbenzophenone: Similar structure but with an aminomethyl group instead of an azetidinomethyl group.
4-Azetidinomethyl-4’-methylbenzophenone: Similar structure but with a methyl group instead of a thiomethyl group.
Uniqueness: 4-Azetidinomethyl-4’-thiomethylbenzophenone is unique due to the presence of both the azetidinomethyl and thiomethyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXFPGAWSQVILR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642796 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-37-1 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
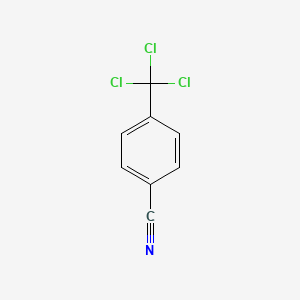
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
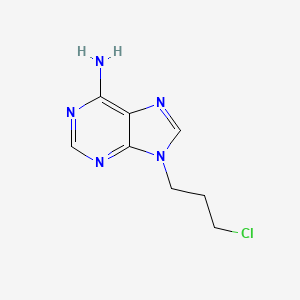
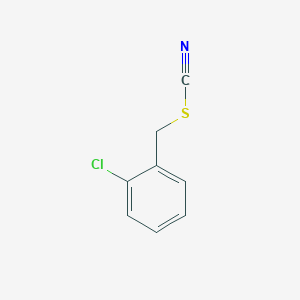
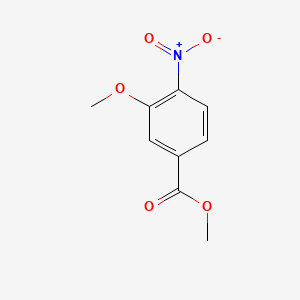
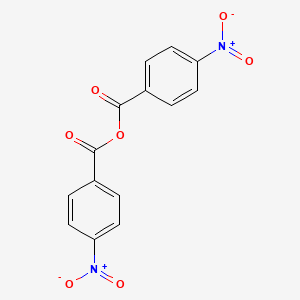
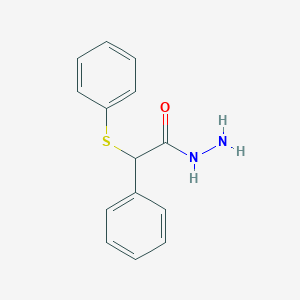
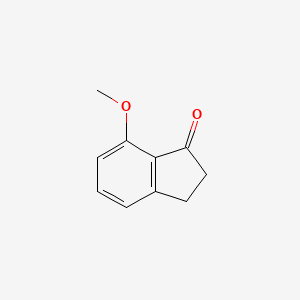
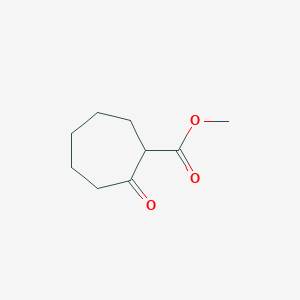
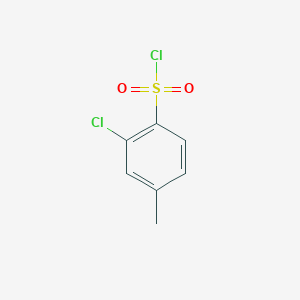
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
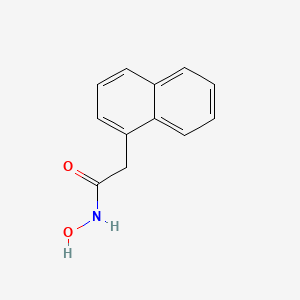
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)
